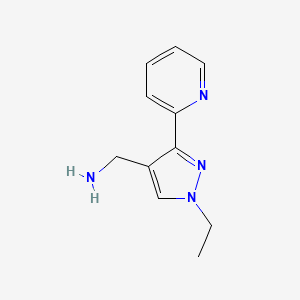
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
描述
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data from various studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl group and a pyridine moiety. Its chemical formula is , and it possesses a molecular weight of approximately 218.25 g/mol. The presence of the pyridine ring is significant as it often contributes to the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Substitution with Ethyl and Pyridine Groups : The ethyl group can be introduced via alkylation reactions, while the pyridine moiety is incorporated through nucleophilic substitution or coupling reactions.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activities. For instance:
- A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values ranging from 0.07 µM to 49.85 µM depending on the specific derivative .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | A549 | 0.07 |
| Derivative B | MCF7 | 49.85 |
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Study on Antiproliferative Effects : In a study involving various pyrazole derivatives, this compound was tested for its ability to inhibit cell growth in vitro. Results showed a marked reduction in cell viability at concentrations above 10 µM.
- In Vivo Efficacy : Another study evaluated the efficacy of this compound in mouse models bearing tumors. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
属性
IUPAC Name |
(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRZGWOMHSCEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















